Auten-67

描述

AUTEN-67 is an autophagy enhancer and specific inhibitor of MTMR14 with potent antiaging and neuroprotective effects. It also delays the onset and decreases the severity of Huntington's disease.

生物活性

AUTEN-67, also known as autophagy enhancer-67, is a small molecule identified for its potent ability to enhance autophagy, a critical cellular process involved in the degradation and recycling of cellular components. This compound specifically inhibits the activity of myotubularin-related phosphatase 14 (MTMR14), which negatively regulates autophagy by antagonizing the formation of autophagic membrane structures. Research indicates that this compound has significant implications for treating age-related diseases, neurodegenerative conditions, and enhancing cellular longevity.

Inhibition of MTMR14

This compound acts by inhibiting MTMR14 in a concentration-dependent manner. At concentrations of 2, 10, and 100 µM, it reduced MTMR14 activity by approximately 3%, 25%, and 70%, respectively . This inhibition leads to an increase in autophagic flux, as evidenced by elevated levels of LC3B-II, a marker for autophagosome formation.

Enhancing Autophagic Activity

The compound has been shown to significantly increase the accumulation of LC3B-II in HeLa cells treated with bafilomycin A1, which inhibits autophagosome-lysosome fusion. At a concentration of 100 µM, this compound's effect on LC3B-II accumulation was comparable to or even stronger than that of rapamycin, a well-known autophagy inducer .

Neuroprotection and Longevity

This compound has demonstrated neuroprotective effects in various models. In murine models of Alzheimer’s disease, it restored nesting behavior and protected neurons from stress-induced cell death without apparent side effects . Furthermore, studies on Drosophila melanogaster have shown that treatment with this compound promotes longevity and enhances the climbing ability of aged flies, indicating improved muscle function and overall vitality .

Case Studies and Experimental Findings

- Cell Culture Studies :

- Animal Models :

- In Drosophila models, both this compound and AUTEN-99 were found to significantly reduce toxic protein aggregates associated with neurodegenerative diseases like Parkinson's and Huntington's disease .

- Mice injected with this compound exhibited increased autophagic activity across various tissues, including pancreatic and muscle cells, as observed through transmission electron microscopy .

Summary of Findings

科学研究应用

Key Applications

- Neuroprotection

- Anti-aging Effects

- Potential in Treating Autophagy-related Diseases

Study 1: Neuroprotection in Alzheimer's Disease

In a study involving murine models of Alzheimer's disease, this compound was administered to assess its effects on neuronal survival and behavior. The results showed that treatment with this compound led to:

- Increased Autophagic Flux : Electron microscopy revealed a significant increase in autophagic structures in brain tissues post-treatment.

- Behavioral Improvements : Mice treated with this compound exhibited restored nesting behaviors compared to untreated controls .

Study 2: Longevity in Drosophila

A study utilizing Drosophila as a model organism assessed the impact of this compound on lifespan and muscle health. Findings included:

- Enhanced Lifespan : Flies treated with this compound lived significantly longer than control groups.

- Muscle Function : The compound improved muscle function by promoting autophagy in striated muscle cells .

Data Tables

| Application Area | Model Organism | Key Findings |

|---|---|---|

| Neuroprotection | Murine Models | Restored nesting behavior; increased neuronal survival |

| Anti-aging | Drosophila | Extended lifespan; improved muscle function |

| Autophagy-related Diseases | Various (in vitro & vivo) | Enhanced autophagic flux; potential therapeutic candidate |

属性

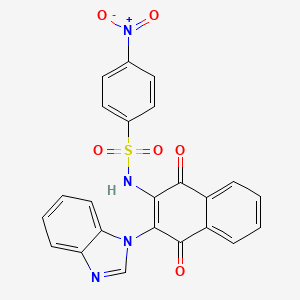

IUPAC Name |

N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAINSJUQREKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401046401 | |

| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783800-77-0, 301154-74-5 | |

| Record name | Auten-67 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401046401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUTEN-67 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。